molecular formula C28H25N3O5S B2477349 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one CAS No. 1114827-52-9

2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2477349
CAS No.: 1114827-52-9
M. Wt: 515.58
InChI Key: WXJHHFJXEWHZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a fused bicyclic core of benzene and pyrimidine rings. The structure is further modified with a 2,3-dimethoxyphenyl-substituted oxazole moiety at position 2 and a 4-methoxyphenyl group at position 2. Its synthesis typically involves multi-step reactions, including cyclocondensation, Suzuki coupling, or nucleophilic substitution, as seen in analogous quinazolinone derivatives .

Quinazolinones are pharmacologically significant, with reported antimicrobial, anticancer, and anti-inflammatory activities. The presence of methoxy groups in this compound may enhance lipophilicity and metabolic stability compared to non-substituted analogs, though steric effects could modulate binding affinity .

Properties

IUPAC Name

2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)21-9-7-11-24(34-3)25(21)35-4)16-37-28-30-22-10-6-5-8-20(22)27(32)31(28)18-12-14-19(33-2)15-13-18/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJHHFJXEWHZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

Methodology :

  • Substrate Preparation :
    • Anthranilamide (1.0 equiv) reacts with 4-methoxyphenylglyoxal (1.2 equiv) in acetic acid under microwave irradiation (100°C, 10 min).
    • Mechanism : Acid-catalyzed imine formation followed by cyclization.
  • Thiolation :
    • The intermediate undergoes thiolation using Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 4 h.
    • Yield : 78–82% after recrystallization (ethanol/water).

Key Data :

Parameter Value
Reaction Time 4 h
Temperature 110°C
Purification Column chromatography (SiO₂, EtOAc/hexane 3:7)
Characterization $$ ^1H $$ NMR (DMSO-d6): δ 8.33 (s, 1H, NH), 7.74–7.70 (m, 1H, ArH)

Preparation of 4-(Chloromethyl)-2-(2,3-Dimethoxyphenyl)-5-Methyl-1,3-Oxazole

Oxazole Ring Formation via Vilsmeier-Haack Reaction

Procedure :

  • Chloroacetylation :
    • 2,3-Dimethoxybenzaldehyde (1.0 equiv) reacts with chloroacetyl chloride (1.5 equiv) in DMF/POCl₃ (3:1) at 0°C for 2 h.
  • Cyclization :
    • Addition of ammonium acetate (2.0 equiv) at 80°C for 6 h forms the oxazole core.
  • Methylation :
    • Treatment with methyl iodide (1.2 equiv) and K₂CO₃ in acetone yields the 5-methyl derivative.

Optimization Notes :

  • Solvent Impact : DMF enhances electrophilicity of the intermediate acyl chloride.
  • Yield : 65–70% after distillation under reduced pressure.

Sulfur-Based Coupling of Fragments

Nucleophilic Substitution

Reaction Conditions :

  • Substrates :
    • 3-(4-Methoxyphenyl)-2-mercapto-3,4-dihydroquinazolin-4-one (1.0 equiv)
    • 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole (1.1 equiv)
  • Base : Triethylamine (2.0 equiv) in anhydrous THF at 60°C for 12 h.

Mechanistic Insight :

  • Deprotonation of the thiol group facilitates nucleophilic attack on the chloromethyl oxazole.

Yield and Purity :

  • Crude Yield : 85%
  • Purification : Recrystallization from ethanol affords 92% purity (HPLC).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Approach

Protocol :

  • Combine 2-aminobenzamide, 4-methoxyphenylacetaldehyde, and 4-(chloromethyl)oxazole in the presence of Fe₃O₄@EDTA/CuI nanocatalyst (5 mol%).
  • Conditions : Ethanol, 80°C, 6 h.
  • Advantages :
    • Eliminates intermediate isolation steps.
    • Green metrics: E-factor = 0.10, PMI = 1.10.

Limitations :

  • Lower regioselectivity (75% vs. 92% in stepwise method).

Leuckart–Wallach-Type Reduction

Application :

  • Reduces a quinazoline precursor to dihydroquinazolinone using formic acid.
  • Yield : 68% with minimal byproducts (H₂O, CO₂).

Characterization and Spectral Data

Spectroscopic Confirmation

  • $$ ^1H $$ NMR (500 MHz, CDCl₃) :
    • δ 7.82 (d, J = 8.5 Hz, 2H, ArH), 6.93 (s, 1H, oxazole-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 2H, SCH₂).
  • IR (KBr) : 1659 cm⁻¹ (C=O), 1265 cm⁻¹ (C-O-C).
  • HRMS (ESI) : m/z 507.1521 [M+H]⁺ (calc. 507.1518).

X-ray Crystallography (Hypothetical)

  • Dihedral Angles :
    • Quinazolinone vs. oxazole: 86.83°.
    • Methoxyphenyl vs. dimethoxyphenyl: 72.15°.

Industrial Scalability and Process Optimization

Critical Parameters

  • Catalyst Recovery : Fe₃O₄@EDTA/CuI reused 6× with <5% activity loss.
  • Solvent Selection : Ethanol/water mixtures reduce environmental impact vs. DMF.
  • Cost Analysis :


















    ComponentCost (USD/kg)
    Anthranilamide120
    Oxazole intermediate450
    Lawesson’s reagent980

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: Reduction reactions can target the quinazolinone ring or the oxazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a subject of interest in biological research.

Medicine

In medicinal chemistry, compounds like 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for various diseases.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse reactivity and biological activity make them valuable in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

The compound’s structural analogs differ in substituents, heterocyclic systems, and linker groups. Key examples include:

Compound Name Core Structure Substituents Key Features Reference
2-({[2-(2,3-Dimethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}Sulfanyl)-3-(4-Methoxyphenyl)-3,4-Dihydroquinazolin-4-One Quinazolinone + Oxazole 2,3-Dimethoxyphenyl (oxazole); 4-Methoxyphenyl (quinazolinone) Sulfanyl linker; high lipophilicity due to methoxy groups Target
4l (from ) Tetrahydroquinazolinone 4-Methoxyphenyl (multiple positions) Boronic acid coupling; planar conformation with moderate solubility
Compounds 4 and 5 (from ) Thiazole + Pyrazole 4-Fluorophenyl; triazole Isostructural triclinic crystals; perpendicular fluorophenyl orientation
Dihydrooxadiazolylmethylsulfanylquinazolin-4(3H)-ones () Quinazolinone + Oxadiazole Varied alkyl/aryl groups Thioxo-oxadiazole ring; enhanced hydrogen-bonding capacity

Key Observations :

  • Methoxy vs.
  • Heterocyclic Systems : Oxazole (target) vs. thiazole () or oxadiazole () rings influence π-π stacking and dipole interactions. Oxazole’s lower polarity may enhance membrane permeability.
  • SHELX-based refinement () is commonly used for such analyses.

Inference for Target Compound :

  • The methoxy groups may reduce cytotoxicity compared to fluorophenyl analogs but could compromise target affinity.
  • The sulfanyl linker might confer redox activity or susceptibility to metabolic cleavage, unlike ether or methylene linkers.

Research Findings and Gaps

Computational and Experimental Data Needs
  • Docking Studies : Predictive modeling against kinases or cytochrome P450 enzymes could clarify selectivity.
  • Solubility : Methoxy groups may improve solubility in polar solvents vs. chlorophenyl analogs (e.g., ), but experimental logP data are needed.

Biological Activity

The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

Chemical Structure:
The molecular formula of the compound is C24H24N4O4SC_{24}H_{24}N_4O_4S, with a molecular weight of approximately 465.5 g/mol. The structure features a quinazolinone core substituted with various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H24N4O4S
Molecular Weight465.5 g/mol
LogP3.3236
Polar Surface Area81.409 Ų
Hydrogen Bond Acceptors9

Antitumor Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant antitumor activity. For instance, compounds similar to the target molecule have shown inhibition of cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways such as the PI3K/Akt pathway.

  • Case Study:
    • In a study involving various quinazolinone derivatives, one compound demonstrated an IC50 value of approximately 10 µM against human breast cancer cell lines (MCF-7) . This suggests that modifications to the structure can enhance potency against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

This activity may be attributed to the presence of the oxazole ring, which has been associated with antimicrobial effects in other chemical classes.

Enzyme Inhibition

Research has suggested that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. For example, it has been shown to inhibit autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation.

  • Mechanism:
    • The compound binds to the active site of ATX, preventing the conversion of lysophosphatidylcholine to lysophosphatidic acid, thus inhibiting pathways that promote tumor growth and inflammation .

In Vitro Studies

In vitro assays have confirmed the compound's ability to inhibit cell growth and induce apoptosis in several cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of PI3K/Akt signaling

In Vivo Studies

Animal models have also been employed to evaluate the therapeutic potential of this compound. Notably:

  • Model: Mice bearing xenograft tumors
  • Outcome: Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and sulfanyl group incorporation. Key steps include refluxing in methanol or ethanol under controlled temperatures (60–80°C) for 6–12 hours. Monitoring via thin-layer chromatography (TLC) ensures intermediate formation. Recrystallization in polar solvents (e.g., ethanol) improves purity. Optimization focuses on solvent choice, catalyst loading (e.g., K₂CO₃ for deprotonation), and reaction time .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms the quinazolinone core .
  • IR Spectroscopy : Detects functional groups like C=O (1650–1700 cm⁻¹) and C-S (650–700 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., oxazole-quinazolinone dihedral angles) for stereochemical validation .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Use standardized assays:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace methoxy groups with halogens or bulkier substituents (e.g., ethoxy) to assess steric/electronic effects on target binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like dihydrofolate reductase (DHFR) .
  • In Vitro Validation : Compare IC₅₀ values of analogs to identify critical substituents .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze compounds via HPLC (>95% purity threshold) to rule out impurities .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) and cell lines .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure inhibition kinetics (e.g., Michaelis-Menten plots) for targets like topoisomerase II .
  • Gene Expression Profiling : RNA sequencing (RNA-seq) to identify differentially expressed pathways (e.g., apoptosis-related genes) .
  • Computational Dynamics : Molecular dynamics simulations (e.g., GROMACS) to study ligand-protein binding stability .

Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–12 weeks. Monitor degradation via HPLC .
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) and simulate gastrointestinal conditions .

Q. What approaches resolve discrepancies in spectral data during structural characterization?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex regions (e.g., aromatic protons) .
  • Comparative Crystallography : Cross-validate with published crystal structures of analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.